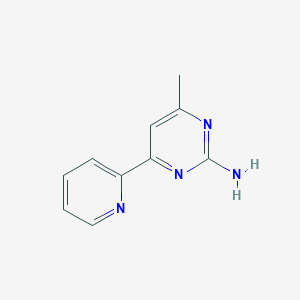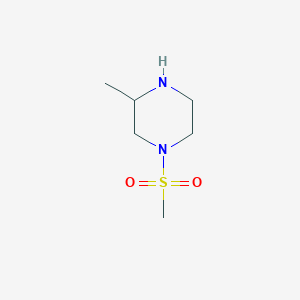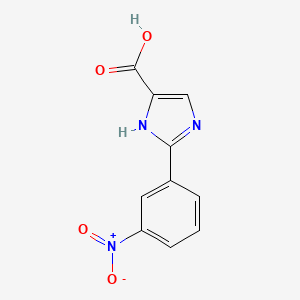
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amin
Übersicht
Beschreibung
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Eine der wichtigsten Anwendungen von 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amin-Derivaten liegt im Bereich der Anti-Fibrose. Diese Verbindungen wurden entwickelt, synthetisiert und auf ihre biologischen Aktivitäten gegen immortalisierte Ratten-Hepatozyten-Sternzellen (HSC-T6) bewertet. Einige Derivate haben vielversprechende Anti-Fibrose-Aktivitäten gezeigt und bekannte Anti-Fibrose-Medikamente wie Pirfenidon übertroffen . Sie hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium, was auf ein Potenzial als neue Anti-Fibrose-Medikamente hindeutet.
Antibakterielle Eigenschaften
Pyrimidin-Derivate, einschließlich derer mit einem 4-Methyl-6-(pyridin-2-yl)-Rest, sind dafür bekannt, antibakterielle Eigenschaften aufzuweisen. Diese Verbindungen können synthetisiert und gegen verschiedene mikrobielle Stämme getestet werden, um ihre Wirksamkeit bei der Hemmung des mikrobiellen Wachstums zu bestimmen, was bei der Entwicklung neuer Antibiotika von entscheidender Bedeutung ist .
Antiviren-Anwendungen
Die gleiche Klasse von Verbindungen wurde auch als antiviral wirksam beschrieben. Ihr Potenzial, die Virusreplikation zu hemmen, macht sie zu Kandidaten für weitere Forschung und Entwicklung zu antiviralen Medikamenten, insbesondere angesichts neuer Viruskrankheiten .
Antitumor-Effekte
Eine weitere wichtige Anwendung liegt im Bereich der Antitumor-Forschung. Pyrimidin-Derivate wurden auf ihre Fähigkeit untersucht, das Tumorwachstum und die Proliferation zu hemmen. Die Entwicklung und Synthese neuer Verbindungen mit der this compound-Struktur könnte zu neuen Therapien für die Krebsbehandlung führen .
Enzymhemmung
Diese Verbindungen sind auch für ihre Enzyminhibitor-Aktivität bekannt, insbesondere gegen eine Reihe von Kinasen wie Bcr-Abl-Kinase, Rho-assoziierte Proteinkinase und Glykogensynthasekinase (GSK3). Dies macht sie wertvoll für die Untersuchung von Krankheiten, bei denen diese Enzyme eine entscheidende Rolle spielen, und als potenzielle therapeutische Mittel .
Metallkomplexierung
4-Pyridinylpyrimidine, einschließlich this compound, werden häufig als Liganden für die Metallkomplexierung verwendet. Diese Anwendung ist bedeutend im Bereich der Koordinationschemie, wo diese Verbindungen Komplexe mit Metallen bilden können, was zu Materialien mit interessanten Eigenschaften und potenziellen Anwendungen in der Katalyse und Materialwissenschaft führt .
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Similar compounds have been reported to inhibit cyclin-dependent kinases (cdk4 and cdk6) , which are crucial regulators of cell cycle progression .
Mode of Action
The exact mode of action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine It can be inferred from related compounds that it may interact with its targets (potentially cdk4/6) to inhibit their activity . This inhibition could lead to a decrease in the phosphorylation level of the Rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth .
Biochemical Pathways
The specific biochemical pathways affected by 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Based on its potential inhibition of cdk4/6, it can be inferred that it may affect the cell cycle progression pathway . The downstream effects of this could include the inhibition of cell proliferation and potentially the induction of cell cycle arrest .
Pharmacokinetics
The ADME properties of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine A related compound has been reported to have excellent in vitro and in vivo pharmacokinetic properties in multiple species, including humans . This suggests that 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine may also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Based on the potential inhibition of cdk4/6, it can be inferred that the compound may lead to a decrease in the phosphorylation level of the rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth .
Biochemische Analyse
Biochemical Properties
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as receptor tyrosine kinases, which are involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key enzymes involved in cell survival. It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in animal models vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion from the body. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can influence the activity of other metabolic enzymes, leading to changes in the levels of various metabolites and alterations in metabolic flux .
Transport and Distribution
Within cells and tissues, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can be targeted to the mitochondria, where it affects mitochondrial function and cellular metabolism . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by altering its interactions with cellular proteins and targeting signals .
Eigenschaften
IUPAC Name |
4-methyl-6-pyridin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWUUONURPDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699336 | |
| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91818-70-1 | |
| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)


![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
